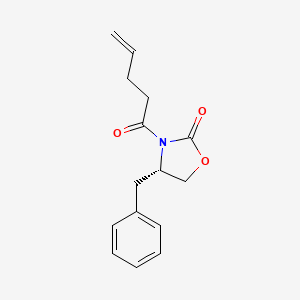

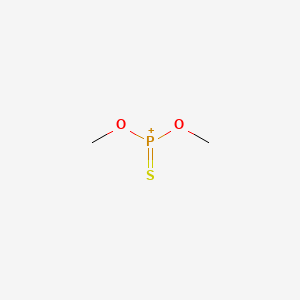

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Descripción general

Descripción

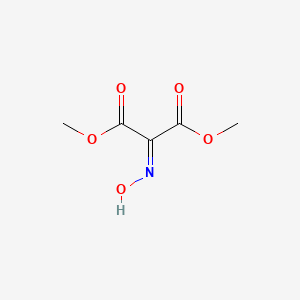

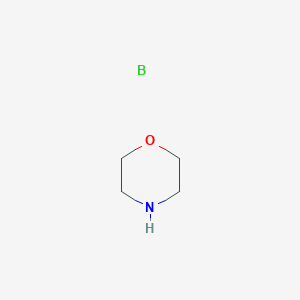

The compound "(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one" is a member of the oxazolidinone family, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been extensively studied due to their diverse biological activities and their utility in organic synthesis as intermediates and chiral auxiliaries .

Synthesis Analysis

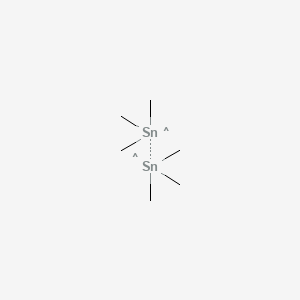

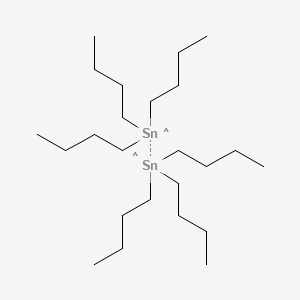

The synthesis of related oxazolidinone derivatives often involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones are synthesized to serve as Michael acceptors in addition reactions with glycine derivatives, showcasing their utility in stereoselective synthesis . The synthesis of (R)- and (S)-2,3-methanovaline from related oxazolidinone precursors further exemplifies the versatility of these compounds in generating complex chiral molecules .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. This structure imparts rigidity and a defined three-dimensional shape, which is crucial for their biological activity and their role in stereoselective synthesis. The ordered structures of oligomers of oxazolidin-2-ones, as suggested by their NMR spectra, indicate that these molecules can adopt conformations that are favorable for specific chemical interactions .

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, often acting as intermediates or catalysts. They are known to exhibit excellent diastereoselectivity in addition reactions, as demonstrated by the use of (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones in reactions with glycine derivatives . The ability to control the stereochemistry of the resulting products is a significant advantage in the synthesis of chiral molecules.

Physical and Chemical Properties Analysis

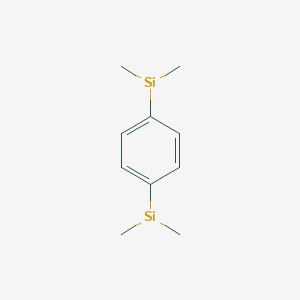

The physical and chemical properties of oxazolidinones are influenced by their heterocyclic structure. They are typically solid at room temperature and may exhibit varying solubilities in organic solvents. Their reactivity can be fine-tuned by substituting different functional groups at specific positions on the ring. For example, the introduction of a benzylidene moiety at the 5-position of 4-oxazolidinones has been shown to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating that minor changes in the structure can lead to significant biological effects . Additionally, the kinetic resolution of oxazolidinone derivatives using lipase catalysis demonstrates their potential in asymmetric synthesis, providing access to enantiomerically pure compounds .

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

Synthesis of Amino Acids and Oxazolidinones : (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one has been utilized in the synthesis of various amino acids and oxazolidinones. In a study, sodium salts of amino acids like (S)-alanine and (S)-phenylalanine were condensed with pivalaldehyde to form imines, which were then cyclized to yield oxazolidinones with high diastereoselectivity (Seebach & Fadel, 1985).

Chiral Enolate Synthesis : The compound has also been used in the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues. This involves cyanomethylation of chiral enolates derived from similar oxazolidin-2-ones, demonstrating the compound's role in creating enantioselective products (Azam, D'souza, & Wyatt, 1996).

Anticancer Activities

- Antileukemic Drug Development : A study explored the use of heterocyclic analogs of ceramide, including 3-alkanoyl or benzoyl-4-(1-hydroxy-2-enyl)-oxazolidin-2-ones, as potential antileukemic drugs. These compounds, synthesized from chiral aziridine-2-carboxylate, showed promising antileukemic activities against human leukemia HL-60 cells (Singh et al., 2011).

Antimicrobial Applications

- Antimicrobial Activity Evaluation : Research on 1,3‐oxazolidinone derivatives, including (S)‐4‐(4‐aminobenzyl)‐2(1H)‐1,3‐oxazolidinone, indicated antimicrobial properties. One such compound showed better antimicrobial activity against Staphylococcus aureus compared to chloramphenicol, a standard antibiotic. This study highlights the potential of these compounds in antimicrobial applications (Karaman et al., 2018).

Miscellaneous Applications

- Enzymatic Methods for Drug Synthesis : Enzymatic methods have been developed for synthesizing derivatives of oxazolidin-2-ones, including (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one. This compound is an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. The research emphasizes the efficient use of enzymes in the synthesis of medically significant compounds (Singh, Goel, Rai, & Banerjee, 2013).

Propiedades

IUPAC Name |

(4S)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEZZGBUHSYSJM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)